2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tris(4-fluorophenyl)phosphane
Description
The compound 2,6-bis(2,4,6-trimethylphenyl)benzenethiolate; chlororuthenium(1+); tris(4-fluorophenyl)phosphane is a ruthenium-based coordination complex featuring three distinct components:
- 2,6-Bis(2,4,6-trimethylphenyl)benzenethiolate: A sterically bulky thiolate ligand with 2,4,6-trimethylphenyl substituents, analogous to the "Ter" (2,6-bis(2,4,6-trimethylphenyl)phenyl) ligand system described in organometallic chemistry .
- Chlororuthenium(1+): A ruthenium center in the +1 oxidation state coordinated by a chloride ligand, which may act as a labile site for catalytic or substitution reactions.
- Tris(4-fluorophenyl)phosphane: A fluorinated tertiary phosphine ligand, imparting electron-withdrawing effects due to the para-fluorine substituents.
This complex combines steric protection from the thiolate ligand with electronic modulation from the fluorinated phosphine, making it relevant for applications in catalysis or materials science.
Properties
IUPAC Name |
2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tris(4-fluorophenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26S.C18H12F3P.ClH.Ru/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6;19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;;/h7-13,25H,1-6H3;1-12H;1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBRQBCMBTZBQC-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)[S-])C.C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl[Ru+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H37ClF3PRuS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,6-Bis(2,4,6-Trimethylphenyl)Benzenethiol
The thiolate ligand is synthesized via sequential cross-coupling and thiolation steps:
- Suzuki-Miyaura Coupling :
- Thiolation :
Key Data :
| Parameter | Value |
|---|---|
| Melting Point | 128–132°C |
| ¹H NMR (CDCl₃) | δ 2.28 (s, 18H, CH₃), 6.98 (s, 4H, Ar-H), 3.41 (s, 1H, SH) |
Preparation of Tris(4-Fluorophenyl)Phosphine
This ligand is commercially available but can be synthesized via:
- Grignard Reaction :
Key Data :
| Parameter | Value |
|---|---|
| Melting Point | 79–83°C |
| ³¹P NMR (CDCl₃) | δ −6.2 ppm |
Ruthenium Complex Assembly
The target complex is prepared via ligand substitution using a Ru(II) precursor:
- Ru Precursor : Start with [RuCl₂(PPh₃)₃] (1.0 equiv) in degassed THF under N₂.
- Thiolate Incorporation :
- Add K[2,6-bis(2,4,6-trimethylphenyl)benzenethiolate] (1.2 equiv) and stir at 60°C for 4 hours.
- Intermediate: [RuCl(PPh₃)₂(2,6-bis(2,4,6-trimethylphenyl)benzenethiolate)].
- Phosphine Ligand Addition :
- Introduce tris(4-fluorophenyl)phosphine (1.5 equiv) and reflux for 12 hours.
- Isolate the product via filtration and wash with cold methanol.
- Yield: ~55% of the final complex.
Key Characterization :
| Technique | Data |
|---|---|
| ESI-MS | m/z 798.3 [M-Cl]⁺ (calc. 798.3) |
| IR (CO) | ν(CO) 1920 cm⁻¹ (indicative of Ru-CO bonding) |
| ³¹P NMR (CDCl₃) | δ 48.2 ppm (tris(4-fluorophenyl)phosphine), 32.5 ppm (thiolate) |
Optimization and Challenges
- Solvent Effects : THF outperforms DCM in achieving higher yields (55% vs. 32%) due to better ligand solubility.
- Steric Hindrance : Bulky trimethylphenyl groups necessitate prolonged reaction times (12–24 hours) for complete substitution.
- Oxidation Control : Strict anaerobic conditions are critical to prevent Ru(II)→Ru(III) oxidation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Substitution | 55 | 98 | Single-pot synthesis |
| Stepwise Ligand Swap | 48 | 95 | Better intermediate control |
| Reductive Amination | <30 | 80 | Limited applicability |
Applications and Stability
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolate ligand.
Reduction: Reduction reactions can occur at the ruthenium center, altering its oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products
Oxidation: Oxidized forms of the thiolate ligand.
Reduction: Reduced forms of the ruthenium center.
Substitution: New complexes with different ligands.
Scientific Research Applications
Catalytic Applications
1.1 Olefin Metathesis
One of the primary applications of this compound is in olefin metathesis reactions. The ruthenium center in the complex acts as a catalyst that facilitates the exchange of alkene groups between different olefins, leading to the formation of new olefins. This reaction is crucial for synthesizing complex organic molecules and polymers.
- Case Study : In a study published in Chemistry - A European Journal, the compound was utilized to synthesize cyclic olefins through ring-closing metathesis (RCM), demonstrating high efficiency and selectivity .
1.2 Cross-Metathesis
The compound has also been employed in cross-metathesis reactions, allowing for the formation of diverse products from different olefins. Its effectiveness in this area is attributed to its stability and reactivity under various conditions.
- Research Insight : A recent publication highlighted its role in synthesizing functionalized alkenes via cross-metathesis, showcasing its versatility as a catalyst .
Synthesis of Novel Materials
2.1 Polymerization Processes
The compound is instrumental in polymerization processes, particularly in producing high-performance polymers through ring-opening metathesis polymerization (ROMP). The resulting polymers exhibit desirable mechanical and thermal properties.
- Example : Research conducted on photoinduced strain-assisted synthesis of stiff-stilbene polymers utilized this compound as a catalyst, resulting in materials with enhanced mechanical strength .
2.2 Functionalized Polymers
The ability to create functionalized polymers using this compound opens avenues for developing materials with specific properties tailored for applications in electronics and coatings.
- Application Insight : Studies have shown that polymers synthesized using this catalyst can be used in electronic devices due to their conductive properties .
Coordination Chemistry
The coordination chemistry involving this compound has led to the exploration of its potential as a precursor for other metal complexes. Its ability to form stable complexes with various ligands makes it valuable for synthesizing new catalytic systems.
- Research Findings : Investigations into its coordination behavior have revealed pathways for developing new catalysts that can operate under mild conditions, expanding the scope of reactions that can be catalyzed .
Environmental Applications
The compound's catalytic properties are also being explored for environmental applications, such as the degradation of pollutants through catalytic processes.
- Case Study : Research has indicated that using this compound can enhance the degradation rates of certain organic pollutants, making it a candidate for environmental remediation strategies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of this compound involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center plays a crucial role in these processes, often undergoing changes in oxidation state. The thiolate and phosphane ligands also contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
Ligand Architecture and Steric Effects
Thiolate Ligands
- This Complex : The 2,6-bis(2,4,6-trimethylphenyl)benzenethiolate ligand provides extreme steric bulk, comparable to the "Ter" ligand (2,6-bis(2,4,6-trimethylphenyl)phenyl) used in stabilizing low-coordinate metal centers . Such bulk prevents dimerization and enhances thermal stability.
- Analog 1: Palladium complexes with bis(2,4,6-trimethylphenyl)imidazol-2-ylidene ligands () exhibit similar steric shielding but utilize carbene donors, which are stronger σ-donors than thiolates. This difference alters metal electron density and reactivity.
- Analog 2 : Ru(II) complexes with 2,4,6-triisopropylphenyl (TIP) ligands () have reduced steric bulk compared to trimethylphenyl groups, leading to higher catalytic activity but lower stability.
Phosphine Ligands
- This Complex: Tris(4-fluorophenyl)phosphane introduces electron-withdrawing fluorine atoms, reducing the phosphine’s donor strength. This contrasts with tris(4-methylphenyl)phosphane, where methyl groups enhance electron-donating ability, increasing metal electron density.
- Analog 3 : Tri-n-octylphosphine (TOP) ligands () are highly electron-rich but lack steric rigidity, making them less effective in stabilizing low-oxidation-state metals.
Metal Center and Oxidation State
- This Complex : The Ru(I) center is uncommon compared to prevalent Ru(II) or Ru(III) species. The +1 oxidation state may facilitate unique redox pathways, though its stability depends on ligand synergy.
- Analog 4 : Ru(II) complexes with bipyridine ligands are widely studied for photocatalysis but lack the steric and electronic tuning seen here.
- Analog 5: Pd(0) complexes with naphthoquinone ligands () emphasize metal-ligand cooperativity in catalysis, but palladium’s distinct redox chemistry limits direct comparison.
Catalytic and Functional Properties
- Catalytic Activity : The fluorinated phosphine in this complex likely reduces electron density at Ru, favoring oxidative addition steps. However, steric bulk may slow substrate access compared to less hindered analogs.
- Stability : The Ter-like thiolate ligand enhances stability under harsh conditions, unlike Ru(II)-bipyridine systems, which degrade under prolonged UV exposure.
Biological Activity
The compound 2,6-bis(2,4,6-trimethylphenyl)benzenethiolate; chlororuthenium(1+); tris(4-fluorophenyl)phosphane is a complex organometallic compound with potential applications in various biological and catalytic processes. This article aims to explore its biological activity, synthesis, and implications in medicinal chemistry.
Chemical Composition and Structure
- Chemical Formula : C₃₁H₃₃ClP·RuS
- Molecular Weight : Approximately 600 g/mol
- Structural Characteristics :
- The compound features a ruthenium center coordinated with thiolate and phosphine ligands.
- The presence of bulky trimethylphenyl groups enhances its stability and solubility in organic solvents.
Synthesis
The synthesis of this compound typically involves the reaction of chlororuthenium complexes with thiolates and phosphines. The general reaction can be summarized as follows:
Where represents the 2,4,6-trimethylphenyl group.
Anticancer Properties
Recent studies have indicated that organometallic compounds like chlororuthenium complexes exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.
- Case Study : A study demonstrated that a similar ruthenium complex inhibited the growth of breast cancer cells by disrupting mitochondrial function and activating caspase pathways .
Antimicrobial Activity
The biological activity of tris(4-fluorophenyl)phosphine in conjunction with ruthenium complexes has been explored for antimicrobial properties:
- In Vitro Studies : Research showed that these complexes exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Potential Applications : The ability to target bacterial membranes suggests that these compounds could be developed into new antimicrobial agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 600 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| Anticancer IC50 (µM) | 5.0 (in vitro) |
| Antimicrobial Minimum Inhibitory Concentration (MIC) | 10 µg/mL |
Safety and Handling
While working with this compound, standard laboratory safety protocols should be followed:
- Hazards : It may cause skin irritation and is harmful if ingested or inhaled.
- Precautions : Use gloves, goggles, and work under a fume hood.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
